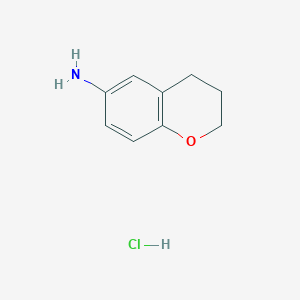![molecular formula C16H16N4O2 B6592611 6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one CAS No. 2230496-80-5](/img/structure/B6592611.png)
6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an azo group (N=N) in its main skeleton structure . The compound is part of the class of organic compounds known as 4-aminoquinolines .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
BRD4 Inhibition
ZL0420 is a potent inhibitor of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal domain (BET) proteins family . It has been found to be more potent and selective than known inhibitors such as (+)-JQ1 and RVX-208 .
Regulation of Cellular Epigenetics
The BET family, to which BRD4 belongs, is considered as the most druggable target proteins among Bromodomain-containing proteins (BCPs) for regulating cellular epigenetics . ZL0420, with its potent BRD4 inhibition, can play a significant role in this field .
Innate Immune Response
ZL0420 is capable of significantly blocking the TLR3-dependent expression of innate immune genes ISG54, ISG56, IL-8, and Grob in human small airway epithelial cells (hSAECs) .
Selectivity Over Related Homologs
ZL0420 displays nanomolar binding affinities for BDs of BRD4 protein with good selectivity over that of related BRD2 homolog . This selectivity could be beneficial in targeted therapies .
Potential Therapeutic for Airway Infection
ZL0420 has demonstrated potent efficacy in reducing airway inflammation in a mouse model with low toxicity . It almost completely blocks the profound accumulation of neutrophils around the small and medium-sized airways induced by poly (I:C) administration .
Inhibition of Neutrophil Infiltration
ZL0420 inhibits neutrophil infiltration around small- and medium-sized airways and reduces cytokine expression in lung tissue in a poly (I:C)-induced mouse model of acute airway inflammation .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
作用機序
Target of Action
ZL0420 is a potent and selective inhibitor of the bromodomain-containing protein 4 (BRD4) with IC50 values of 27 nM against BRD4 BD1 and 32 nM against BRD4 BD2 . BRD4 is a member of the bromodomain and extra-terminal domain (BET) proteins family, which are considered as the most druggable target proteins among Bromodomain-containing proteins (BCPs) for regulating cellular epigenetics .
Mode of Action
ZL0420 interacts with the acetyl-lysine (KAc) binding pocket of BRD4, forming key interactions including the critical hydrogen bonds with Asn140 directly and Tyr97 indirectly via a water molecule . This interaction inhibits the function of BRD4, leading to changes in gene expression.
Biochemical Pathways
ZL0420 has been shown to significantly block the TLR3-dependent expression of innate immune genes ISG54, ISG56, IL-8, and Groβ in cultured human small airway epithelial cells (hSAECs) with IC50s of 0.49-0.86 µM . This indicates that ZL0420 affects the TLR3-dependent innate immune gene program, which plays a crucial role in the immune response.
Result of Action
ZL0420 demonstrates potent efficacy reducing airway inflammation in a mouse model with low toxicity . It displays high efficacy and almost completely blocks the profound accumulation of neutrophils around the small and medium-sized airways induced by poly (I:C) administration .
特性
IUPAC Name |
6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMQADUROYWADA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

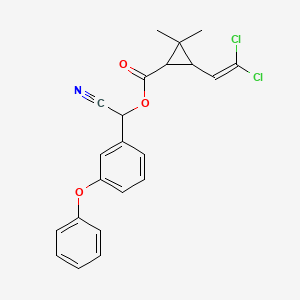

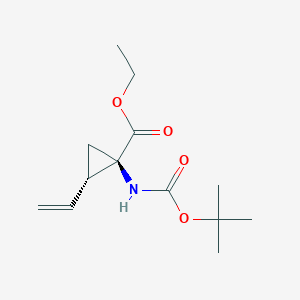


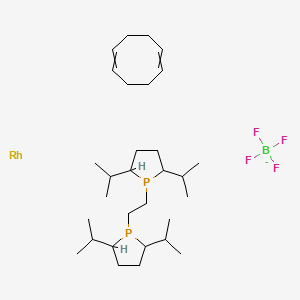
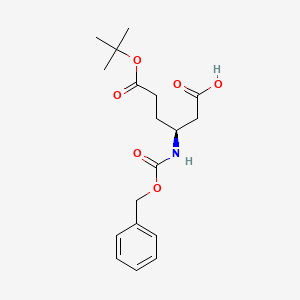
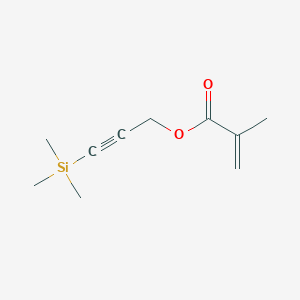
![4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride](/img/structure/B6592572.png)


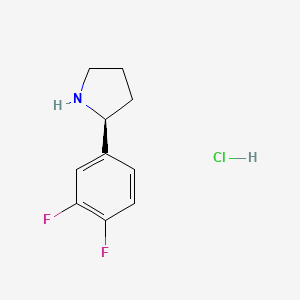
![1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-](/img/structure/B6592604.png)
